An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxypyrimidine (B189755) (CAS No. 557-01-7), a pivotal heterocyclic compound. Valued as a fundamental building block, its unique characteristics are leveraged in the synthesis of a wide array of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This document details its structural features, physicochemical data, experimental protocols, and its role as a versatile precursor in synthetic chemistry.
Core Properties and Structure
2-Hydroxypyrimidine is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂O.[1] It presents as a colorless to off-white crystalline solid and is generally odorless.[1] Structurally, it consists of a pyrimidine (B1678525) ring substituted with a hydroxyl group at the second position. However, it predominantly exists in its more stable tautomeric form, 2(1H)-pyrimidinone. This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.
Tautomerism
2-Hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. The equilibrium position is highly dependent on the solvent environment. In polar solvents and in the solid state, the 2(1H)-pyrimidinone form is overwhelmingly favored. The enol form, 2-pyrimidinol, is more favored in non-polar solvents. This dynamic relationship is crucial for its role in various chemical reactions.
Physicochemical Data
The quantitative physical and chemical properties of 2-Hydroxypyrimidine are summarized below. These values are essential for designing synthetic routes, purification strategies, and formulation studies.
Table 1: Physical Properties of 2-Hydroxypyrimidine
| Property | Value | Reference(s) |
| CAS Number | 557-01-7 | [1][2] |
| Molecular Formula | C₄H₄N₂O | [1][2] |
| Molecular Weight | 96.09 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 177 - 178 °C | |
| Boiling Point | 309.2 °C at 760 mmHg | |
| Density | 1.28 g/cm³ | |
| Flash Point | 140.8 °C | |
| Solubility | Water: 1 g / 2.2 mL at 20 °C | [1] |
| Soluble in ethanol | [1] |
Table 2: Acidity and Basicity
| Property | Value | Conditions | Reference(s) |
| pKa₁ | 2.24 (+1 charge) | 25 °C | [1] |
| pKa₂ | 9.17 (0 charge) | 25 °C | [1] |
Spectral Data
Characterization of 2-Hydroxypyrimidine is routinely performed using various spectroscopic techniques. Key spectral data are available through public databases such as PubChem.[2]
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¹H NMR: Spectra show characteristic peaks for the protons on the pyrimidine ring.
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¹³C NMR: Provides information on the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy: Key absorptions include C=O stretching (in the keto form) and N-H stretching.[2]
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Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.[2]
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UV-Vis Spectroscopy: Shows absorption maxima characteristic of the pyrimidine chromophore.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 2-Hydroxypyrimidine.
Synthesis Protocol: Cyclocondensation
The most common and fundamental synthesis of the 2-hydroxypyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with urea (B33335). This protocol describes a representative procedure using 1,1,3,3-tetramethoxypropane (B13500), a stable precursor to malondialdehyde.
Reaction: 1,1,3,3-Tetramethoxypropane + Urea → 2-Hydroxypyrimidine
Materials:
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1,1,3,3-Tetramethoxypropane
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Urea
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (B78521) (NaOH) solution
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Ethanol or Ethyl Acetate (B1210297) for recrystallization
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend urea (1.0 equivalent) in methanol.
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Acidification: To the suspension, slowly add concentrated hydrochloric acid (approx. 0.5-1.0 equivalents) while stirring.
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Addition of Dicarbonyl Equivalent: Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) to the mixture.
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Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a solution of sodium hydroxide until the pH is approximately 7.
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Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude solid contains 2-hydroxypyrimidine and inorganic salts.
Purification Protocol: Recrystallization
Purification of the crude product is effectively achieved by recrystallization, leveraging the compound's differential solubility in hot versus cold solvents.
Procedure:
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Solvent Selection: Transfer the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol or ethyl acetate are commonly used).[1]
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Dissolution: Gently heat the mixture on a hot plate while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of 2-hydroxypyrimidine decreases, leading to the formation of crystals. The cooling process can be further aided by placing the flask in an ice bath.
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Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.
Applications in Research and Drug Development
2-Hydroxypyrimidine is not typically used as a final drug product but serves as a critical intermediate in the synthesis of more complex molecules. Its pyrimidine core is a key feature in numerous classes of therapeutic agents.[1]
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Nucleoside Analogs: It is a precursor for synthesizing modified nucleosides used in antiviral and anticancer therapies.[1]
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Enzyme Inhibitors: The pyrimidine scaffold is central to the design of various enzyme inhibitors. For example, derivatives have been developed as Factor IXa inhibitors for thrombosis treatment.
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Agrochemicals: It is also utilized in the agrochemical industry to develop new herbicides and fungicides.[1]
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Bioisostere: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties such as potency and metabolic stability.
